molecular formula C22H21F2N3O B2392292 (2,6-difluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351661-50-1

(2,6-difluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2392292
CAS No.: 1351661-50-1
M. Wt: 381.427
InChI Key: HLTQGALUHCEDLN-UHFFFAOYSA-N
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Description

(2,6-difluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates two pharmaceutically privileged scaffolds: a piperidine ring and a 2-phenyl-1H-imidazole group, which are linked by a methylene bridge and capped with a 2,6-difluorobenzoyl unit. The imidazole ring is a five-membered heterocycle known for its significant role in medicinal chemistry. This ring system is highly polar and can act as both a hydrogen bond donor and acceptor, facilitating critical interactions with biological targets . Imidazole and its derivatives are found in a wide range of bioactive compounds and are known to exhibit various pharmacological activities, serving as key pharmacophores in drug design . The strategic incorporation of fluorine atoms on the phenyl ring is a common tactic in modern drug design. Fluorination can influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, making it a valuable functional group for optimizing lead compounds. While the specific biological activity and molecular targets of this exact compound require further investigation, its structure suggests potential for exploration in several research areas. Compounds featuring similar imidazole and piperidine motifs have been investigated for their activity against various targets, including kinases and other enzymes . Researchers may find this compound valuable as a building block in synthetic chemistry or as a pharmacological probe for studying new biological pathways. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O/c23-18-7-4-8-19(24)20(18)22(28)26-12-9-16(10-13-26)15-27-14-11-25-21(27)17-5-2-1-3-6-17/h1-8,11,14,16H,9-10,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTQGALUHCEDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2,6-difluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20F2N4O\text{C}_{19}\text{H}_{20}\text{F}_{2}\text{N}_{4}\text{O}

This structure features a difluorophenyl group and a piperidine moiety connected through an imidazole ring, which is significant for its biological activity.

The biological activity of the compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in critical signaling pathways:

  • Cytochrome P450 Enzymes : The compound may influence drug metabolism by interacting with cytochrome P450 enzymes, particularly CYP2D6, which is crucial for the metabolism of many therapeutic agents .
  • Opioid Receptors : Similar compounds have shown affinity for delta-opioid receptors, indicating potential anxiolytic and antidepressant effects .

Antitumor Activity

Recent studies have indicated that derivatives of the imidazole and piperidine scaffolds exhibit significant antitumor properties. For instance, compounds containing the 1H-imidazole structure have demonstrated efficacy against various cancer cell lines, including lung and breast cancers .

Case Studies

  • Anticancer Activity : A study evaluated a series of compounds with similar structural features to assess their antiproliferative effects on cancer cell lines. Results showed that modifications in the imidazole ring enhanced cytotoxicity against MDA-MB-231 breast cancer cells .
  • Opioid Receptor Interaction : Another investigation into piperidine derivatives revealed that certain analogs could selectively activate delta-opioid receptors, providing insights into their potential use as non-peptidic analgesics with reduced side effects .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
Antitumor1H-imidazole derivativesInhibition of cell proliferation
AntimicrobialImidazole-based compoundsInhibition of bacterial growth
Opioid Receptor AgonistPiperidine derivativesAnxiolytic and antidepressant effects

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

  • The compound shows potential as an anticancer agent by inhibiting specific enzymes involved in cancer pathways. Studies have demonstrated its effectiveness against various cancer cell lines.
  • Case Study : In vitro studies on breast and liver cancer cell lines revealed reduced cell viability with IC50 values indicating potent cytotoxicity. For example, a related compound exhibited an IC50 of 5.36 µg/mL against MCF-7 cells.

2. Antimicrobial Properties

  • Compounds with imidazole and piperidine moieties are known for their antimicrobial activities. This compound may enhance these effects due to its unique structure.
  • Data Table : Antibacterial activity was assessed against common pathogens:
Compound IDTarget BacteriaMIC (µg/mL)
11cStaphylococcus aureus32
11eEscherichia coli47.5

3. Neuroprotective Effects

  • Given the structural similarities to known neuroprotective agents, this compound may also exhibit potential in treating neurodegenerative diseases by targeting neuroinflammatory pathways.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that incorporate the difluorophenyl and imidazolyl groups into a piperidine scaffold. The proposed mechanism of action includes:

  • Inhibition of Protein Synthesis : The imidazole ring may interfere with bacterial ribosomal function.
  • Induction of Apoptosis in Cancer Cells : Activation of caspases and modulation of Bcl-2 family proteins are crucial pathways through which this compound may exert its anticancer effects.

Research Findings

Recent studies have focused on the pharmacological properties of (2,6-difluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone:

In Vitro Studies :

  • Cell line experiments demonstrated that treatment with the compound led to significant reductions in cell proliferation and viability across multiple cancer types.

Animal Models :

  • Preliminary in vivo studies indicated that administration resulted in notable tumor size reductions in mouse models, supporting its therapeutic potential.

Comparison with Similar Compounds

Key Structural Analog: (4-Bromo-3,5-Dimethyl-1H-Pyrazol-1-yl)-(2,6-Difluorophenyl)Methanone

This analog () shares the 2,6-difluorophenylmethanone core but replaces the piperidine-imidazole substituent with a brominated pyrazole group. Key differences include:

Property User’s Compound Pyrazole Analog
Core Structure Piperidine-imidazole 4-Bromo-3,5-dimethylpyrazole
Substituent Effects Imidazole enables hydrogen bonding; piperidine increases solubility in polar solvents Bromine enhances electrophilicity; pyrazole offers π-π stacking
Synthesis Likely involves multi-step alkylation/amination (inferred) Crystallized from ethanol via slow evaporation
Solubility Piperidine may improve aqueous solubility Ethanol-soluble; limited water solubility inferred

Comparison with Zygocaperoside and Isorhamnetin-3-O Glycoside

While structurally distinct from the user’s compound, these flavonoids () highlight methodological parallels:

  • Spectroscopic Characterization : Both the user’s compound and Zygocaperoside rely on NMR/UV for structural elucidation. However, glycosides like Isorhamnetin-3-O glycoside exhibit distinct spectral signatures due to sugar moieties, unlike the aromatic/heterocyclic systems in the user’s compound .

Toxicological and Data Mining Considerations

and emphasize structural determinants of toxicity and data reliability:

  • Data Limitations : Revisions in TRI data () underscore the need for rigorous validation when comparing physicochemical or toxicological properties across compounds.

Q & A

Q. Key Parameters :

StepReagents/ConditionsYield Optimization Tips
Imidazole cyclizationNH₄OAc, glacial acetic acid, 80–100°CUse anhydrous solvents to avoid side reactions
Piperidine couplingDIPEA, DCM, RTMonitor pH to prevent decomposition

Advanced: How can reaction conditions be optimized for higher yields in the final coupling step?

Methodological Answer:
Critical variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Non-polar solvents (e.g., DCM) favor controlled coupling .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency but require inert atmospheres .
  • Temperature gradients : Gradual heating (e.g., 50°C → 80°C) minimizes thermal degradation .

Q. Data Contradiction Analysis :

  • Low yields (<40%) often result from competing hydrolysis; adding molecular sieves or reducing moisture improves outcomes .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR confirms substituent positions via splitting patterns (e.g., 2,6-difluorophenyl shows two doublets at δ 7.2–7.5) .
    • 19^{19}F NMR identifies fluorine environments (δ -110 to -115 ppm for aryl-F) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 418.15) .
  • HPLC : Purity >95% is achievable using C18 columns with methanol/water (70:30) mobile phase .

Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

  • Experimental Replication : Ensure consistent assay conditions (e.g., cell line viability, ATP levels) .
  • Theoretical Frameworks : Use pharmacokinetic modeling to assess bioavailability differences (e.g., logP = 3.2 suggests moderate blood-brain barrier penetration) .
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites influencing in vivo results .

Q. Example Workflow :

Compare IC₅₀ values across cell types.

Validate target engagement via radioligand binding assays .

Advanced: What strategies assess this compound’s environmental fate and ecotoxicological risks?

Methodological Answer:
Adopt the INCHEMBIOL framework :

Physicochemical Properties : Measure logKow (octanol-water coefficient) and hydrolysis half-life.

Biotic/Abiotic Degradation : Use OECD 301F (ready biodegradability) and UV-Vis spectroscopy for photolysis studies.

Toxicity Screening :

  • Algae (72h EC₅₀) : Assess growth inhibition.
  • Daphnia magna (48h LC₅₀) : Monitor mortality and mobility.

Q. Key Findings :

  • The 2,6-difluorophenyl group occupies a hydrophobic pocket in H1, while the imidazole interacts with Glu187 .

Basic: How to evaluate synergistic effects with chemotherapeutics?

Methodological Answer:

  • Combination Index (CI) :
    • Use Chou-Talalay method: CI < 1 indicates synergy .
    • Test ratios (e.g., 1:1 to 1:10) against cancer cell lines (e.g., MCF-7, A549).
  • Mechanistic Studies :
    • Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

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